2-Oxobutyl benzoate

Description

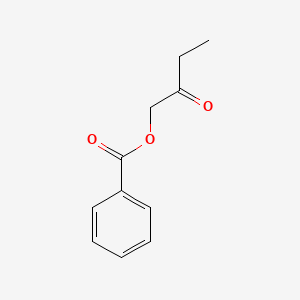

2-Oxobutyl benzoate is an ester derivative formed by the condensation of benzoic acid and 2-oxobutanol. Structurally, it consists of a benzoate group (C₆H₅COO−) linked to a 2-oxobutyl chain (CH₂-C(O)-CH₂-CH₃). The presence of the ketone group in the 2-oxobutyl moiety distinguishes it from simpler alkyl benzoates like methyl or ethyl benzoate. This compound is hypothesized to exhibit unique physicochemical properties, such as increased polarity and reactivity, due to the electron-withdrawing ketone functionality .

Properties

CAS No. |

80387-17-3 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-oxobutyl benzoate |

InChI |

InChI=1S/C11H12O3/c1-2-10(12)8-14-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

DMJHSQDGYBZILC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)COC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The benzoate ester undergoes hydrolysis to yield benzoic acid and 2-hydroxybutanol . This reaction is acid- or base-catalyzed, depending on the conditions.

Reduction of the Ketone Group

The 2-oxobutyl ketone can be reduced to a secondary alcohol using strong reducing agents.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | LiAlH₄ or NaBH₄ in THF/ethanol | 2-Hydroxybutyl benzoate |

Nucleophilic Addition to the Ketone

The carbonyl group in the 2-oxobutyl chain participates in nucleophilic addition reactions, such as Grignard or organocuprate additions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Grignard addition | RMgX (e.g., CH₃MgBr) in dry ether | Alkylated derivatives |

Oxidation Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation (rare) | KMnO₄ or CrO₃ in acidic/basic media | Unstable intermediates (not well-characterized) |

Substitution Reactions

The aromatic ring of the benzoate group may undergo electrophilic substitution, though the electron-withdrawing ester group directs substitution to the meta position.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta-nitrobenzoate derivatives |

Key Research Findings

-

Hydrolysis Efficiency : Acid-catalyzed hydrolysis is faster than base-catalyzed due to the stability of the protonated carbonyl group .

-

Reduction Selectivity : LiAlH₄ selectively reduces the ketone without affecting the ester group.

-

Nucleophilic Reactivity : Grignard reagents add preferentially to the ketone carbonyl, forming tertiary alcohols upon protonation .

Analytical Considerations

-

HPLC Analysis : 2-Oxobutyl benzoate can be separated using reverse-phase columns (e.g., C₁₈) with mobile phases like acetonitrile/water.

-

Mass Spectrometry : Formic acid is often added to mobile phases to enhance ionization efficiency.

Comparison with Similar Compounds

Comparison with Similar Benzoate Esters

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Oxobutyl Benzoate and Related Compounds

| Compound | Structure | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity) | Key Functional Group |

|---|---|---|---|---|---|

| This compound | C₆H₅COO(CH₂)₂COCH₃ | ~206.24* | ~280–300* | Moderate (polar solvents) | Ketone (C=O) |

| Ethyl benzoate | C₆H₅COOCH₂CH₃ | 150.17 | 212–213 | Low (non-polar solvents) | Ester |

| Butyl benzoate | C₆H₅COO(CH₂)₃CH₃ | 194.23 | 247–249 | Low (non-polar solvents) | Ester |

| Benzyl benzoate | C₆H₅COOCH₂C₆H₅ | 212.24 | 323–324 | Insoluble in water | Aromatic ester |

| Phenacyl benzoate | C₆H₅COOCH₂C(O)C₆H₅ | 240.26 | Decomposes on heating | Moderate (alcohols) | Ketone + ester |

*Estimated based on structural analogs .

- Polarity and Solubility: The ketone group in this compound enhances polarity compared to alkyl benzoates like ethyl or butyl benzoate, likely improving solubility in polar solvents such as ethanol or acetone. This contrasts with benzyl benzoate, which is highly lipophilic due to its aromatic benzyl group .

- Thermal Stability : The ketone may reduce thermal stability compared to alkyl benzoates, as seen in phenacyl benzoate derivatives, which decompose upon heating .

Q & A

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Degradation products are profiled via LC-MS, and kinetic modeling (e.g., zero-order vs. first-order decay) predicts shelf life. Control humidity using desiccators with saturated salt solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.